(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide is an organic compound characterized by its distinctive structural features, which include a prop-2-enamide backbone substituted with a 2-bromo-5-chlorophenyl group. Its molecular formula is C₉H₇BrClNO, and it has a molecular weight of 260.51 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of halogen substituents, which can significantly influence its reactivity and biological activity .
The specific reaction pathways depend on the reagents and conditions employed.
Research indicates that (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide exhibits potential antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with various molecular targets, potentially modulating signaling pathways associated with cell growth and proliferation. Studies have suggested that compounds with similar structures may act as inhibitors of enzymes involved in metabolic processes, including monoamine oxidase, which plays a role in neurodegenerative diseases .
The synthesis of (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide typically involves:
(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide has several applications:
Studies have shown that (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide interacts with specific biological targets, which may include enzymes or receptors involved in various physiological processes. The precise mechanisms of action are still under investigation, but initial findings suggest that it could modulate enzyme activity related to cell proliferation and survival pathways .
Several compounds share structural similarities with (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide. These include:
The uniqueness of (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide lies in the specific positioning of bromine and chlorine atoms on the phenyl ring. This arrangement not only affects its chemical reactivity but also enhances its potential biological activity compared to similar compounds. The presence of both halogens allows for diverse interaction possibilities within biological systems, making it a valuable candidate for further research in medicinal chemistry .
The compound’s IUPAC name, (E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide, reflects its stereochemistry and functional groups. The "E" designation indicates the trans configuration of the double bond between the α- and β-carbons of the enamide. The phenyl ring is substituted with bromine at the 2-position and chlorine at the 5-position, while the prop-2-enamide group provides conjugation and planar rigidity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrClNO |
| Molecular Weight | 260.51 g/mol |
| CAS Registry Number | 1000529-67-8 |
| SMILES Notation | C1=CC(=C(C=C1Cl)/C=C/C(=O)N)Br |
The molecular formula C₉H₇BrClNO confirms the presence of bromine, chlorine, and an amide group. The conjugated system formed by the phenyl ring and enamide moiety contributes to its stability and electronic properties.
Brominated chlorophenyl derivatives emerged in the late 20th century as key intermediates in agrochemical and pharmaceutical synthesis. The integration of halogens like bromine and chlorine into aromatic systems enhances electrophilic reactivity and metabolic stability, making these compounds valuable in drug design. Early studies focused on their use in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl scaffolds.
The specific class of brominated chlorophenyl enamides gained prominence in the 2010s with advancements in amidation techniques. For example, the use of phosphoryl chloride (POCl₃) for in situ acyl chloride formation enabled efficient coupling of halogenated cinnamic acids with aminobenzoxaboroles, as demonstrated in antitrypanosomal agent synthesis. This methodological progress facilitated the exploration of (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide and analogs for their electronic and steric effects on biological targets.
Bromine’s electronegativity and polarizability make it instrumental in modulating molecular interactions. In (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide, bromine at the 2-position induces steric hindrance and electronic withdrawal, stabilizing the enamide’s conjugated system. This stabilization is critical for applications in:
Comparative studies of bromine vs. chlorine substitution patterns have revealed that bromine’s larger atomic radius enhances hydrophobic interactions in protein binding, while chlorine’s electronegativity fine-tunes electronic effects. These insights position (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide as a model compound for studying halogen-π interactions in supramolecular chemistry.